![molecular formula C24H23BrN2O3S B3054482 2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 6066-95-1](/img/no-structure.png)

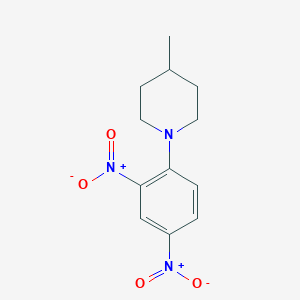

2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

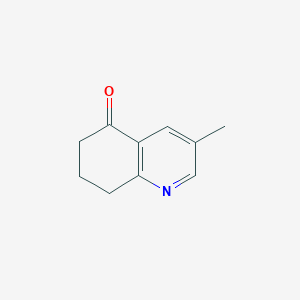

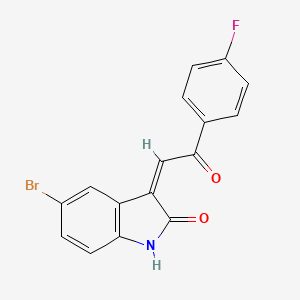

This compound is a complex organic molecule that contains several functional groups, including a bromobenzoyl group, an ethoxyphenyl group, and a benzothiophene group . These groups suggest that the compound may have interesting chemical and physical properties, and could potentially be used in various applications, such as in the development of new pharmaceuticals .

Molecular Structure Analysis

The molecular formula of the compound is C24H23BrN2O3S . This indicates that it contains 24 carbon atoms, 23 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The presence of these different types of atoms suggests that the compound has a complex three-dimensional structure with various types of chemical bonds.Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

The derivatives of tetrahydro-1-benzothiophene-3-carboxamide exhibit significant antibacterial and antifungal activities. The molecular structures of these compounds show specific configurations that enhance their biological activity, as evidenced by their ability to form specific intermolecular and intramolecular hydrogen bonds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Synthesis of Biologically Active Compounds

In the field of medicinal chemistry, the reactions of Gewald's amide with aromatic aldehydes have been explored to synthesize various biologically active compounds. This includes derivatives that are potentially useful in pharmaceutical applications due to their structural uniqueness and chemical properties (Dzhavakhishvili, Gorobets, Musatov, Desenko, & Paponov, 2008).

Pharmacological Activities

Derivatives synthesized from tetrahydro-1-benzothiophene-3-carboxamide have been screened for various pharmacological activities including antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds have shown promising results compared with established drugs in these categories (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Novel Tandem Transformations

Innovative transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes have been studied for the synthesis of thienopyrimidine. These transformations have led to the development of new derivatives with potential applications in various fields including pharmaceuticals (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Antimalarial Potential

Bromo-benzothiophene carboxamide derivatives, closely related to the compound , have been identified as potent inhibitors of Plasmodium asexual blood-stages, both in vitro and in vivo. This makes them promising candidates for the development of new antimalarial drugs (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide' involves the reaction of 2-ethoxyaniline with 2-bromobenzoyl chloride to form 2-(2-bromobenzoyl)amino-N-(2-ethoxyphenyl)acetamide. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the final product.", "Starting Materials": [ "2-ethoxyaniline", "2-bromobenzoyl chloride", "4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid" ], "Reaction": [ "Step 1: 2-ethoxyaniline is reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-bromobenzoyl)amino-N-(2-ethoxyphenyl)acetamide.", "Step 2: 2-(2-bromobenzoyl)amino-N-(2-ethoxyphenyl)acetamide is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide." ] } | |

Número CAS |

6066-95-1 |

Fórmula molecular |

C24H23BrN2O3S |

Peso molecular |

499.4 g/mol |

Nombre IUPAC |

2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C24H23BrN2O3S/c1-2-30-19-13-7-6-12-18(19)26-23(29)21-16-10-4-8-14-20(16)31-24(21)27-22(28)15-9-3-5-11-17(15)25/h3,5-7,9,11-13H,2,4,8,10,14H2,1H3,(H,26,29)(H,27,28) |

Clave InChI |

HHMILDGDRKPLIN-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4Br |

SMILES canónico |

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054406.png)

![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)

![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)